6-hydroxy-7-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
Description
6-Hydroxy-7-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by:
- Coumarin core: A 2H-chromen-2-one scaffold with a hydroxyl group at position 6 and a phenyl group at position 6.
- Piperazine substitution: A 4-phenylpiperazinylmethyl group at position 4, introducing both lipophilic (phenyl) and basic (piperazine) moieties.
Properties
IUPAC Name |
6-hydroxy-7-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c29-24-16-23-20(18-27-11-13-28(14-12-27)21-9-5-2-6-10-21)15-26(30)31-25(23)17-22(24)19-7-3-1-4-8-19/h1-10,15-17,29H,11-14,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLUAJDAIHVMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzopyran derivatives with piperazine and phenyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-7-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl and piperazinyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pressure, and pH .
Major Products Formed
Scientific Research Applications
6-hydroxy-7-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-hydroxy-7-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Pharmacological Implications
Key structural differences among analogs include substitutions at positions 4, 6, and 7 of the coumarin core and modifications to the piperazine ring. These variations influence solubility, receptor affinity, and metabolic stability.
Table 1: Structural and Functional Comparison of Selected Coumarin-Piperazine Derivatives
Key Findings and Trends
3-Chlorophenylpiperazine (): Improved antiplatelet activity (IC50 = 27.3 μM) due to electron-withdrawing Cl enhancing receptor binding . 4-Methylpiperazine (): Reduced steric hindrance may favor metabolic stability but lower potency compared to phenyl analogs .
Coumarin Core Substitutions :
- Position 6 : Hydroxyl groups (OH) enhance hydrogen bonding with receptors, while chloro (Cl) or methoxy (OMe) groups alter electron distribution .
- Position 7 : Phenyl groups increase lipophilicity and π-π stacking, whereas methyl or ethyl groups reduce steric bulk .
Biological Activity :
Biological Activity
6-Hydroxy-7-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one, a coumarin derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article aims to summarize the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure
The structure of this compound can be represented as follows:
Anticancer Activity
Numerous studies have investigated the anticancer potential of coumarin derivatives. For instance, a study evaluated a series of 7-hydroxycoumarin derivatives and found that certain compounds exhibited significant cytotoxicity against various human cancer cell lines. Specifically, the compound 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one demonstrated an IC50 value of 2.63 ± 0.17 µM against AGS cells, indicating potent antiproliferative effects .
Table 1: Cytotoxicity of Coumarin Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Hydroxy-7-phenyl... | AGS | TBD |
| 7-(4-Chlorophenyl)... | AGS | 2.63 ± 0.17 |
| 5-Fluorouracil | AGS | Control |
The mechanism of action for these compounds often involves cell cycle arrest and induction of apoptosis, as demonstrated through flow cytometry assays .
Study on Coumarin Derivatives
A comprehensive study focused on synthesizing novel coumarin derivatives linked with piperazine was conducted. The synthesized compounds were screened for their biological activities using various assays, including MTT cytotoxicity screening against multiple cancer cell lines. The study concluded that several derivatives exhibited better antitumor activity than standard treatments like 5-fluorouracil .
Mechanistic Insights
Further investigation into the mechanism revealed that these compounds could induce apoptosis via the intrinsic pathway, characterized by mitochondrial dysfunction and activation of caspases . This pathway is critical for developing effective anticancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
